molecular formula C5H6BrNO B6266337 2-bromo-4-ethyl-1,3-oxazole CAS No. 1600306-09-9

2-bromo-4-ethyl-1,3-oxazole

Cat. No.: B6266337
CAS No.: 1600306-09-9
M. Wt: 176.01 g/mol
InChI Key: SJMPARYLBJMBSD-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1,3-oxazole: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromine atom at the second position and an ethyl group at the fourth position makes this compound unique. Oxazole derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-ethyl-1,3-oxazole can be achieved through several methods. One common method involves the cyclization of β-hydroxy amides to oxazolines, followed by bromination. Another approach is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base .

  • Cyclization Method

      Starting Materials: β-hydroxy amides

      Reagents: Deoxo-Fluor or DAST

      Conditions: Mild and efficient cyclization conditions

      Steps: Cyclization to form oxazolines, followed by bromination to introduce the bromine atom at the second position.

  • Van Leusen Oxazole Synthesis

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Van Leusen method due to its high yield and efficiency. The use of ionic liquids allows for the recycling of solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1,3-oxazole undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Mild to moderate temperatures

      Products: Substituted oxazoles

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

      Conditions: Aqueous or organic solvents

      Products: Oxidized derivatives

  • Reduction Reactions

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

      Conditions: Anhydrous conditions

      Products: Reduced oxazoles

Major Products

The major products formed from these reactions include various substituted oxazoles, oxidized derivatives, and reduced oxazoles, depending on the reagents and conditions used .

Scientific Research Applications

2-Bromo-4-ethyl-1,3-oxazole has several scientific research applications:

  • Medicinal Chemistry

      Antimicrobial Agents: Used as a precursor for synthesizing antimicrobial compounds.

      Anticancer Agents: Investigated for potential anticancer properties.

  • Material Science

      Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes.

  • Biological Research

      Enzyme Inhibitors: Studied as potential inhibitors of various enzymes.

  • Industrial Applications

Mechanism of Action

The mechanism of action of 2-bromo-4-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The bromine atom at the second position and the ethyl group at the fourth position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

2-Bromo-4-ethyl-1,3-oxazole can be compared with other oxazole derivatives:

  • 2-Bromo-4-methyl-1,3-oxazole

      Difference: Methyl group instead of ethyl group

      Uniqueness: Different biological activity and reactivity

  • 2-Chloro-4-ethyl-1,3-oxazole

      Difference: Chlorine atom instead of bromine atom

  • 4-Ethyl-1,3-oxazole

Properties

CAS No.

1600306-09-9

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

2-bromo-4-ethyl-1,3-oxazole

InChI

InChI=1S/C5H6BrNO/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3

InChI Key

SJMPARYLBJMBSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)Br

Purity

95

Origin of Product

United States

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